![molecular formula C15H14N2O4 B5782262 2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide](/img/structure/B5782262.png)
2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide
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Overview
Description
2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide, also known as MHY1485, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice among researchers.
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide involves the activation of the AMP-activated protein kinase (AMPK) pathway. This pathway plays a crucial role in regulating cellular energy homeostasis and has been found to be dysregulated in several diseases, including cancer, diabetes, and cardiovascular diseases.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide has several biochemical and physiological effects. It has been found to induce autophagy, a process that plays a crucial role in maintaining cellular homeostasis by degrading damaged organelles and proteins. Additionally, 2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide has been found to inhibit mTOR signaling, which is a crucial pathway involved in the regulation of cell growth and proliferation.
Advantages and Limitations for Lab Experiments
2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide has several advantages for use in lab experiments. It is a synthetic compound that is easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in various studies, making it a popular choice among researchers.
However, there are also some limitations to the use of 2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide in lab experiments. One major limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings. Additionally, the compound has not been extensively studied in vivo, making it unclear whether its effects in vitro will translate to in vivo models.
Future Directions
There are several future directions for research on 2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide. One potential area of research is the development of more potent and selective analogs of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide and its effects in vivo. Finally, the potential therapeutic applications of 2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide in various diseases, including cancer, diabetes, and cardiovascular diseases, should be further explored.
Synthesis Methods
The synthesis of 2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide involves the reaction of 4-methylbenzoyl hydrazide with 2,4-dihydroxybenzaldehyde in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit several beneficial effects, including the ability to induce autophagy, inhibit mTOR signaling, and promote cell survival.
properties
IUPAC Name |
2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-2-4-10(5-3-9)14(20)16-17-15(21)12-7-6-11(18)8-13(12)19/h2-8,18-19H,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNDZPRNVUXDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide |
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